![molecular formula C16H17N3O5 B2588886 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1421485-04-2](/img/structure/B2588886.png)
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
Scientific Research Applications
Role of Orexin-1 Receptor Mechanisms : A study by Piccoli et al. (2012) investigated the effects of certain compounds on compulsive food consumption in a binge eating model in rats, highlighting the role of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors in feeding, arousal, stress, and drug abuse. Although the compound was not directly studied, the research provides insights into how similar molecular structures might interact with neural systems related to compulsive behaviors, suggesting potential applications in understanding and treating eating disorders with a compulsive component (Piccoli et al., 2012).
Dihydrobenzofuran Analogues of Hallucinogens : Monte et al. (1997) explored dihydrobenzofuran and tetrahydrobenzodifuran functionalities as bioisosteres for the prototypical hallucinogen mescaline, providing a framework for understanding how dihydrobenzofuran derivatives, such as the compound , may interact with serotonin receptors. This research could be relevant for designing molecules with specific receptor affinities or for studying the structural requirements for receptor activation (Monte et al., 1997).
Chemical Synthesis of γ-Secretase Inhibitor : Fauq et al. (2007) described an improved chemical synthesis for a known γ-secretase inhibitor, which might share structural similarities with N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Understanding the synthesis pathways and modifications for such compounds can be crucial for developing new therapeutic agents targeting specific pathways involved in diseases like Alzheimer's (Fauq et al., 2007).
Synthesis and Evaluation of Novel Compounds : Zarrinmayeh et al. (1998) synthesized and evaluated a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. This research highlights the process of designing and testing new compounds for potential therapeutic applications, which could be relevant for similar dihydrobenzofuran derivatives in targeting specific receptors or pathways for obesity treatment (Zarrinmayeh et al., 1998).
Extended Applicability of Classical Phenolphthalein : Fleischmann et al. (2012) investigated polymerizable phenolphthalein derivatives with pH-sensitive properties, demonstrating how modifications of molecular structures can lead to the development of materials with specific properties such as color switching. This research might inspire the exploration of dihydrobenzofuran derivatives in creating novel materials with unique properties (Fleischmann et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-6-14(19-24-9)18-16(22)15(21)17-8-12(20)10-2-3-13-11(7-10)4-5-23-13/h2-3,6-7,12,20H,4-5,8H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBFZBKRLRHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
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